2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid
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Overview
Description
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is a complex organic compound that features a dichlorophenoxy group, an ethoxy chain, and a methylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps:
Formation of 2,5-Dichlorophenoxyacetic Acid: This step involves the chlorination of phenoxyacetic acid using hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst
Ethoxylation: The 2,5-dichlorophenoxyacetic acid is then reacted with ethylene oxide to form 2-[2-(2,5-dichlorophenoxy)ethoxy]ethanol.
Amination: The ethoxylated product is further reacted with methylamine to introduce the methylamino group, resulting in 2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and amino groups.
Reduction: Reduction reactions can target the dichlorophenoxy group, potentially converting it to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically employed.
Major Products
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Reduced forms of the dichlorophenoxy group.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and microbial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with an additional chlorine atom.
2,4-Dichlorophenoxyethanol: A simpler analog without the amino and oxalic acid groups.
Uniqueness
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO3.C2H2O4/c1-16(4-6-17)5-7-18-8-9-19-13-10-11(14)2-3-12(13)15;3-1(4)2(5)6/h2-3,10,17H,4-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWRLFCLIKQWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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